molecular formula C7H6N2 B3350334 2H-Pyrrolo[3,4-C]pyridine CAS No. 270-70-2

2H-Pyrrolo[3,4-C]pyridine

Cat. No.: B3350334
CAS No.: 270-70-2
M. Wt: 118.14 g/mol
InChI Key: NYVQCSJKUKTWRU-UHFFFAOYSA-N
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Description

2H-Pyrrolo[3,4-C]pyridine is a heterocyclic compound that features a five-membered pyrrole ring fused to a six-membered pyridine ring. This bicyclic structure is one of the six isomeric forms of pyrrolopyridines. The compound is known for its broad spectrum of pharmacological properties, making it a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,4-C]pyridine typically involves cyclization reactions. One common method is the cyclization of β-enamino imides with aromatic aldehydes and cyclic diketones under acidic conditions . Another approach involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis .

Industrial Production Methods: Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, focusing on optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrolo[3,4-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of halogenated pyrrolopyridines.

Scientific Research Applications

2H-Pyrrolo[3,4-C]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrrolo[3,4-C]pyridine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or binding to molecular targets such as receptors or proteins. For example, some derivatives inhibit topoisomerase I, an enzyme involved in DNA replication, making them effective in cancer treatment .

Comparison with Similar Compounds

2H-Pyrrolo[3,4-C]pyridine is unique among its isomers due to its specific arrangement of nitrogen atoms in the bicyclic structure. Similar compounds include:

The uniqueness of this compound lies in its broad pharmacological profile and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

2H-pyrrolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-8-4-7-5-9-3-6(1)7/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVQCSJKUKTWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CNC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548793
Record name 2H-Pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270-70-2
Record name 2H-Pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrolo[3,4-C]pyridine
Reactant of Route 2
2H-Pyrrolo[3,4-C]pyridine
Reactant of Route 3
2H-Pyrrolo[3,4-C]pyridine
Reactant of Route 4
2H-Pyrrolo[3,4-C]pyridine
Reactant of Route 5
2H-Pyrrolo[3,4-C]pyridine
Reactant of Route 6
2H-Pyrrolo[3,4-C]pyridine

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